An In-Depth Technical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.
Molecular Architecture and Physicochemical Profile
1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.
Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |
| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |
| XLogP3-AA | -0.4 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |
| pKa (strongest acidic) | ~2 (Estimated) |
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile
The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.
-
Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.
Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.
Protocol (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.
Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.
Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.
-
Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.
-
Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.
Conclusion and Future Outlook
1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.
References
- This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
- Hydrolysis of nitriles to carboxylic acids. US3542822A.
-
1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
- Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative.
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]
- Substituted cyclobutane carboxylic acid compounds and application thereof.
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]
-
Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Composition characterization of methanesulfonic acid. ResearchGate. [Link]
-
Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Methanesulfonic acid. Wikipedia. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.
Molecular Architecture and Physicochemical Profile
1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.
Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |
| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |
| XLogP3-AA | -0.4 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |
| pKa (strongest acidic) | ~2 (Estimated) |
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.
Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile
The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.
-
Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.
Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.
Protocol (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.
Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.
Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.
-
Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.
-
Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.
Conclusion and Future Outlook
1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.
References
-
This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. Google Patents.
-
Hydrolysis of nitriles to carboxylic acids. US3542822A. Google Patents.
-
1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
-
Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative. Google Patents.
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]
-
Substituted cyclobutane carboxylic acid compounds and application thereof. Google Patents.
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]
-
Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Composition characterization of methanesulfonic acid. ResearchGate. [Link]
-
Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Methanesulfonic acid. Wikipedia. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]
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- 1. 1250528-75-6|1-(Methylsulfonyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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